molecular formula C19H19ClN2O3S2 B11171900 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11171900
M. Wt: 423.0 g/mol
InChI Key: WUZZBDQXKXDKNU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Amidation: The carboxylic acid group at the 2-position of the benzothiophene ring is converted to the corresponding amide by reacting with 4-(diethylsulfamoyl)aniline in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts specific biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClN2O3S2

Molecular Weight

423.0 g/mol

IUPAC Name

3-chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H19ClN2O3S2/c1-3-22(4-2)27(24,25)14-11-9-13(10-12-14)21-19(23)18-17(20)15-7-5-6-8-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,21,23)

InChI Key

WUZZBDQXKXDKNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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